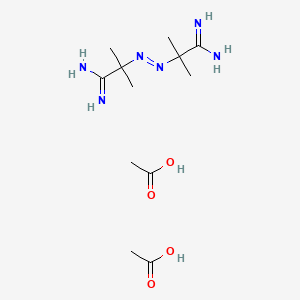
2,2'-Azobis(2-methylpropionamidine) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Azobis(2-methylpropionamidine) diacetate is a chemical compound widely used as a free radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions. This compound is particularly useful in the synthesis of polymers and copolymers, making it a valuable tool in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2-methylpropionamidine) diacetate typically involves the reaction of 2,2’-Azobis(2-methylpropionamidine) with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the diacetate salt. The process involves the following steps:
- Dissolution of 2,2’-Azobis(2-methylpropionamidine) in a suitable solvent such as water or methanol.
- Addition of acetic acid to the solution.
- Stirring the mixture at a specific temperature to promote the reaction.
- Isolation and purification of the resulting diacetate salt through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) diacetate is carried out on a larger scale using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Azobis(2-methylpropionamidine) diacetate undergoes several types of chemical reactions, primarily involving the generation of free radicals. These reactions include:
Decomposition: The compound decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: Under certain conditions, the compound can undergo oxidation, leading to the formation of various oxidation products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionamidine) diacetate is typically carried out under thermal or UV light conditions. Common reagents used in these reactions include:
Thermal initiators: Heat is applied to decompose the compound and generate free radicals.
Photoinitiators: UV light is used to induce the decomposition of the compound.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionamidine) diacetate are free radicals, which can further react with monomers to form polymers. The specific products depend on the nature of the monomers and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,2’-Azobis(2-methylpropionamidine) diacetate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a free radical initiator in the polymerization of acrylic, vinyl, and allyl monomers.
Biological Studies: The compound is employed in studies involving oxidative stress and free radical biology.
Material Science: It is used in the synthesis of hydrogels and other polymeric materials with specific properties.
Industrial Applications: The compound is utilized in the production of adhesives, coatings, and other polymer-based products.
Wirkmechanismus
The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) diacetate involves the generation of free radicals through its decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process is influenced by factors such as temperature, light, and the presence of other initiators. The molecular targets and pathways involved in the compound’s action include the formation of cationic radicals and their subsequent reactions with monomers .
Vergleich Mit ähnlichen Verbindungen
2,2’-Azobis(2-methylpropionamidine) diacetate is similar to other azo compounds used as free radical initiators, such as:
2,2’-Azobis(2-methylpropionitrile): Another widely used azo initiator known for its thermal stability and efficiency in initiating polymerization reactions.
2,2’-Azobis(isobutyronitrile): Commonly used in the polymerization of styrene and other monomers.
The uniqueness of 2,2’-Azobis(2-methylpropionamidine) diacetate lies in its ability to generate cationic radicals, making it particularly useful in cationic polymerization processes .
Eigenschaften
CAS-Nummer |
79629-13-3 |
|---|---|
Molekularformel |
C12H26N6O4 |
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
acetic acid;2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6.2C2H4O2/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;2*1-2(3)4/h1-4H3,(H3,9,10)(H3,11,12);2*1H3,(H,3,4) |
InChI-Schlüssel |
RDZMIVARQKFIHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
Verwandte CAS-Nummern |
13217-66-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















